molecular formula C4HCl3N2O B8775945 2,5,6-Trichloro-4-hydroxypyrimidine

2,5,6-Trichloro-4-hydroxypyrimidine

Cat. No.: B8775945
M. Wt: 199.42 g/mol
InChI Key: VZUXMSQVFQRTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trichloro-4-hydroxypyrimidine is a chlorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-hydroxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction typically involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring, leading to various derivatives with different properties.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, they can inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they may interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Trichloro-4-hydroxypyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

Molecular Formula

C4HCl3N2O

Molecular Weight

199.42 g/mol

IUPAC Name

2,4,5-trichloro-1H-pyrimidin-6-one

InChI

InChI=1S/C4HCl3N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10)

InChI Key

VZUXMSQVFQRTGM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)Cl)Cl)Cl

Origin of Product

United States

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